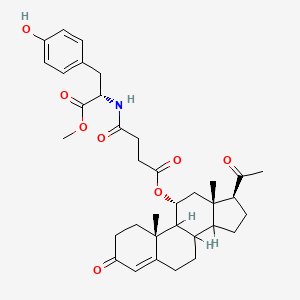
Protein hydrolyzates, vegetable
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein hydrolyzates, vegetable, are derived from the hydrolysis of plant proteins. These hydrolyzates consist of peptides and amino acids, which are smaller fragments of proteins. They are known for their diverse biological functions, including antioxidant, antimicrobial, hypotensive, anticoagulant, cholesterol-lowering, and hypoglycemic effects . These compounds have gained significant attention due to their potential health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: Vegetable protein hydrolyzates are typically produced through enzymatic or chemical hydrolysis. Enzymatic hydrolysis involves the use of proteolytic enzymes to break down proteins into smaller peptides and amino acids. This method is preferred due to its specificity and mild reaction conditions, which preserve the functional properties of the hydrolyzates . Chemical hydrolysis, on the other hand, involves the use of acids or bases to achieve protein breakdown. This method is less specific and can lead to the formation of undesirable by-products .
Industrial Production Methods: In industrial settings, the production of vegetable protein hydrolyzates involves several steps:
Protein Extraction: Proteins are extracted from plant sources such as soybeans, peas, or wheat.
Hydrolysis: The extracted proteins are subjected to enzymatic or chemical hydrolysis.
Purification: The hydrolyzates are purified to remove any residual enzymes, acids, or bases.
Drying: The purified hydrolyzates are dried to obtain a powdered form suitable for various applications.
化学反応の分析
Types of Reactions: Vegetable protein hydrolyzates can undergo various chemical reactions, including:
Oxidation: Involves the reaction of hydrolyzates with oxidizing agents, leading to the formation of oxidized peptides and amino acids.
Reduction: Involves the reaction of hydrolyzates with reducing agents, leading to the formation of reduced peptides and amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Peptides and Amino Acids: Formed through oxidation reactions.
Reduced Peptides and Amino Acids: Formed through reduction reactions.
Substituted Peptides and Amino Acids: Formed through substitution reactions.
科学的研究の応用
Vegetable protein hydrolyzates have a wide range of scientific research applications, including:
Chemistry: Used as precursors for the synthesis of bioactive compounds and as catalysts in various chemical reactions.
Biology: Studied for their role in cellular signaling, enzyme regulation, and metabolic pathways.
Industry: Used in the production of functional foods, nutraceuticals, and biostimulants for agriculture
作用機序
Vegetable protein hydrolyzates can be compared with other similar compounds, such as:
Animal Protein Hydrolyzates: Derived from animal sources and have similar biological functions but may differ in amino acid composition and allergenicity.
Synthetic Peptides: Chemically synthesized peptides that can mimic the biological functions of protein hydrolyzates but may lack the complexity of natural hydrolyzates.
Fermented Protein Products: Produced through microbial fermentation and contain a mixture of peptides, amino acids, and other bioactive compounds
Uniqueness: Vegetable protein hydrolyzates are unique due to their plant origin, which makes them suitable for vegetarian and vegan applications. They also offer a sustainable and eco-friendly alternative to animal-derived hydrolyzates .
類似化合物との比較
- Animal Protein Hydrolyzates
- Synthetic Peptides
- Fermented Protein Products
特性
CAS番号 |
100209-45-8 |
|---|---|
分子式 |
C37H66O7 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



